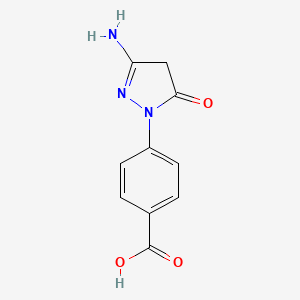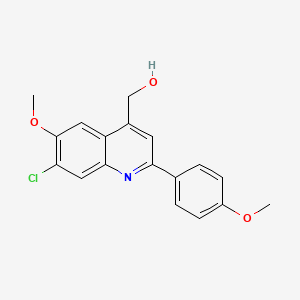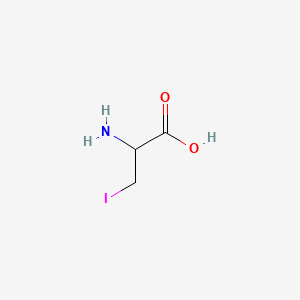
O-((3-Methyl-2-oxooxazolidin-4-yl)methyl) S-hydrogen carbonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-((3-Methyl-2-oxooxazolidin-4-yl)methyl) S-hydrogen carbonodithioate is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing nitrogen, oxygen, and carbon atoms. The compound also contains a carbonodithioate group, which is known for its sulfur-containing functional groups. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-((3-Methyl-2-oxooxazolidin-4-yl)methyl) S-hydrogen carbonodithioate typically involves the reaction of 3-methyl-2-oxooxazolidine with carbon disulfide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could include the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve the yield and purity of the compound while reducing the reaction time and waste generation.
Analyse Chemischer Reaktionen
Types of Reactions
O-((3-Methyl-2-oxooxazolidin-4-yl)methyl) S-hydrogen carbonodithioate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the carbonodithioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms in the carbonodithioate group can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkyl or aryl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
O-((3-Methyl-2-oxooxazolidin-4-yl)methyl) S-hydrogen carbonodithioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of O-((3-Methyl-2-oxooxazolidin-4-yl)methyl) S-hydrogen carbonodithioate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, inhibiting their activity. The carbonodithioate group can form covalent bonds with nucleophilic residues in proteins, leading to the inactivation of the target protein. This dual mechanism of action makes the compound a potent inhibitor of various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: A newer oxazolidinone antibiotic with improved potency and reduced side effects.
Cycloserine: An antibiotic that contains an oxazolidinone ring and is used to treat tuberculosis.
Uniqueness
O-((3-Methyl-2-oxooxazolidin-4-yl)methyl) S-hydrogen carbonodithioate is unique due to the presence of the carbonodithioate group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other oxazolidinone compounds, which typically do not contain sulfur-containing functional groups.
Eigenschaften
CAS-Nummer |
779283-06-6 |
|---|---|
Molekularformel |
C6H9NO3S2 |
Molekulargewicht |
207.3 g/mol |
IUPAC-Name |
(3-methyl-2-oxo-1,3-oxazolidin-4-yl)methoxymethanedithioic acid |
InChI |
InChI=1S/C6H9NO3S2/c1-7-4(2-9-5(7)8)3-10-6(11)12/h4H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
CBGMRVGQHZFEAB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(COC1=O)COC(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)


![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)
![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)

![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)


![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)

